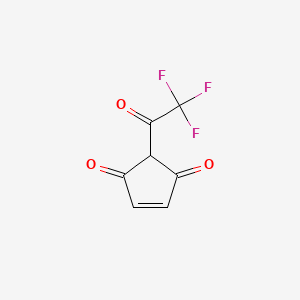
Metapramine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metapramine-d3 is a deuterated form of Metapramine, a tricyclic antidepressant. It is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. Metapramine itself acts as a low-affinity antagonist of the N-methyl-D-aspartic acid (NMDA) receptor complex channel.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Metapramine-d3 involves the synthesis of methyl-d3-amine, which is a key intermediate. The process typically includes the following steps:
Reaction of Nitromethane with Deuterium Oxide: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3.
Reduction of Nitromethane-d3: The nitromethane-d3 is then reduced in an inert solvent to form methyl-d3-amine.
Formation of Salts: Optionally, methyl-d3-amine can react with acids to form salts of methyl-d3-amine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Metapramine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines.
Scientific Research Applications
Metapramine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical purposes.
Mechanism of Action
Metapramine-d3 exerts its effects primarily through its interaction with the NMDA receptor complex. It acts as a low-affinity antagonist, which means it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
Metapramine: The non-deuterated form of Metapramine-d3, also a tricyclic antidepressant.
Other Tricyclic Antidepressants: Amitriptyline, imipramine, and nortriptyline.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in various scientific studies .
Properties
CAS No. |
1794942-17-8 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
241.352 |
IUPAC Name |
N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3 |
InChI Key |
YXVZOBVWVRFPTE-BMSJAHLVSA-N |
SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
Synonyms |
10,11-Dihydro-N-methyl-5-(methyl-d3)-5H-Dibenz[b,f]azepin-10-amine; 5-(Methyl-d3)-10-methylamino-10,11-dihydrodibenzo[b,f]azepine; RP 19560-d3; 10,11-Dihydro-5-(methyl-d3)-10-5H-Dibenz[b,f]azepine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
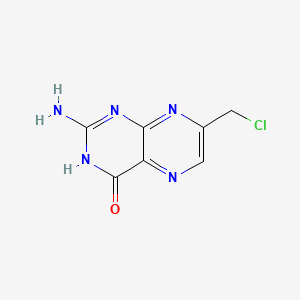
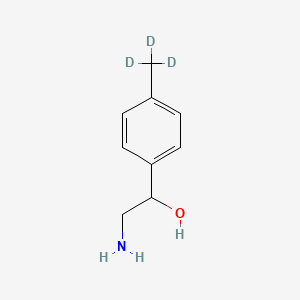
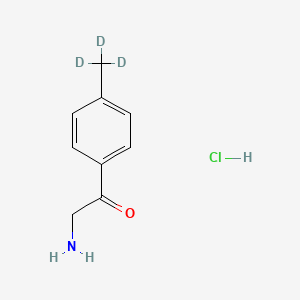
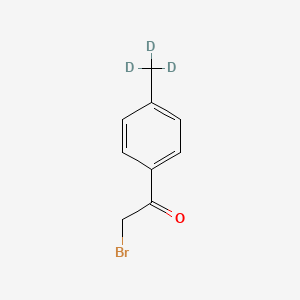
![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)
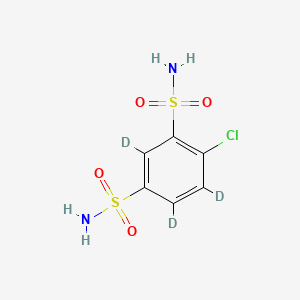
![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)
